N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline
Description
Properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(7-8-13-14)9-12-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSRPUPPLWYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the aldehyde to the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the unique attributes of N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline, a comparative analysis with structurally related compounds is presented below. Key metrics include substituent effects, synthetic yields, melting points, and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Substituent Impact on Bioactivity :
- Compound 39 and 29 exhibit potent CETP inhibition (IC$_{50}$ < 0.12 µM), attributed to the thiazole ring and electron-withdrawing groups (e.g., nitro in 29 ), which enhance binding affinity .
- The parent compound lacks direct biological data, highlighting the necessity of functionalization for therapeutic relevance.
Synthetic Yields :
- Higher yields (68.9%) in 29 versus 39 (49.0%) suggest that nitro groups may stabilize intermediates during coupling reactions, whereas bulkier substituents (e.g., dimethoxy in 39 ) hinder efficiency .
Thermal Stability :
- Melting points for 39 and 29 are comparable (~102–104°C), reflecting similar crystalline packing influenced by fluorobenzyl and thiazole motifs .
NMR Analysis:
- Compound 39 : The $ ^1H $-NMR spectrum shows distinct aromatic protons (δ 6.29–8.11 ppm) and methylene signals (δ 4.67–4.93 ppm), confirming successful coupling .
- Compound 29 : A downfield shift for the nitro-substituted aromatic protons (δ 8.22–8.38 ppm) indicates strong electron withdrawal, consistent with enhanced reactivity .
Biological Activity
N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline is an organic compound that exhibits significant biological activity, particularly in the context of anticancer research. This compound features a pyrazole moiety linked to an aniline group, which is characteristic of many biologically active compounds. The molecular formula of this compound is C₁₄H₁₉N₃, with a molecular weight of approximately 229.32 g/mol.
The unique structure of this compound contributes to its biological properties. The pyrazole ring is known for its ability to interact with various biological targets, including tubulin, which is crucial for cell division. Studies indicate that compounds containing pyrazole rings can inhibit tubulin polymerization, similar to colchicine binding site inhibitors, making them potential anticancer agents.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Properties : Molecular docking studies suggest that this compound has favorable binding affinities with tubulin, indicating its potential as an anticancer agent. Related compounds have shown anti-proliferative effects against various cancer cell lines, including MCF-7 and B16-F10, with IC50 values indicating significant potency .
- Inhibition of Cyclin-dependent Kinases (CDK) : The compound has been evaluated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. For example, a derivative exhibited an IC50 of 0.98 ± 0.06 μM against CDK2, demonstrating its potential in cancer therapy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(1-Methyl-1H-indol-3-yl)methyl-aniline | Contains an indole instead of a pyrazole | Stronger anticancer activity against specific cell lines |
| N-(3,4-Dimethoxyphenyl)-N-methyl-aniline | Substituted phenyl ring | Enhanced solubility and bioavailability |
| N-(1,3-Diphenyl-1H-pyrazol-4-yl)methyl-aniline | Diphenyl substituent on the pyrazole | Potentially broader spectrum of biological activity |
This table illustrates how structural variations influence the biological properties and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its derivatives:
- In Vitro Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited potent inhibitory activity against tumor growth in various cancer cell lines. For instance, a related compound showed IC50 values of 1.88 ± 0.11 μM against MCF-7 cells and 2.12 ± 0.15 μM against B16-F10 cells .
- Molecular Docking Studies : Research involving molecular docking simulations has indicated that these compounds can effectively bind to active sites on target proteins such as CDK2 and tubulin, facilitating their role as potential anticancer agents .
- Cytotoxicity Assessments : Various derivatives have been screened for cytotoxicity against different cancer cell lines, revealing significant cytotoxic potential. For example, one derivative exhibited IC50 values as low as 0.74 mg/mL against Hep-2 cancer cells .
Q & A
Q. What are the optimal synthetic routes for N-((1-Methyl-1H-pyrazol-5-yl)methyl)aniline, and how can purity be ensured?
Q. How can the structure of this compound be confirmed experimentally?
Q. How do substituents on the pyrazole and aniline moieties influence electronic properties?
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?
- Methodological Answer : Hydrogen bonding (N-H···N, C-H···π) and π-π stacking are critical. Graph set analysis (e.g., R₂²(8) motifs) reveals chain-like networks . For example, in N,N-dimethyl derivatives, C-H···O interactions (2.8–3.2 Å) stabilize layers . Use Mercury (CCDC) to analyze packing motifs from SC-XRD data.
Q. How can stability issues (e.g., oxidation) during storage be mitigated?
- Methodological Answer : Aniline derivatives are prone to air oxidation. Store under inert gas (Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) . Monitor degradation via TLC (Rf shift) or LC-MS (mass +16 Da for oxidation).
Contradictions and Limitations
- Synthesis : While Suzuki coupling is widely used , competing pathways (e.g., Buchwald-Hartwig) may require optimization for sterically hindered substrates.
- Crystallography : SC-XRD data for the exact compound is unavailable, but analogous structures (e.g., pyrazole-oxadiazole hybrids ) provide methodological guidance.
Key Software/Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
